molecular formula C15H11ClO B13755601 trans-3-Chloro-4'-phenylacrylophenone CAS No. 58953-18-7

trans-3-Chloro-4'-phenylacrylophenone

Cat. No.: B13755601
CAS No.: 58953-18-7
M. Wt: 242.70 g/mol
InChI Key: IPQGILWDLLCCRZ-ZHACJKMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Chloro-4’-phenylacrylophenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: In an industrial setting, the production of trans-3-Chloro-4’-phenylacrylophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-3-Chloro-4’-phenylacrylophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .

Biology: In biological research, trans-3-Chloro-4’-phenylacrylophenone is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific diseases such as cancer and infectious diseases .

Industry: In the industrial sector, trans-3-Chloro-4’-phenylacrylophenone is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of trans-3-Chloro-4’-phenylacrylophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

  • trans-3-Chloro-4’-fluoroacrylophenone
  • trans-3-Chloro-4’-methylacrylophenone
  • trans-3-Chloro-4’-methoxyacrylophenone

Comparison: trans-3-Chloro-4’-phenylacrylophenone is unique due to its specific substitution pattern and the presence of the chlorine atom. This substitution imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the chlorine atom can enhance the compound’s reactivity in substitution reactions and its potential biological activity .

Properties

CAS No.

58953-18-7

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

(E)-3-chloro-1-(4-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11ClO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H/b11-10+

InChI Key

IPQGILWDLLCCRZ-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CCl

Origin of Product

United States

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